molecular formula C10H8N2O3 B2905280 7'-Nitrospiro[cyclopropane-1,3'-indoline]-2'-one CAS No. 83414-08-8

7'-Nitrospiro[cyclopropane-1,3'-indoline]-2'-one

Cat. No.: B2905280
CAS No.: 83414-08-8
M. Wt: 204.185
InChI Key: DJNHPFQNNJDKGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7’-Nitrospiro[cyclopropane-1,3’-indoline]-2’-one is a compound belonging to the spiropyran family, known for its photochromic properties. These compounds can switch between two isomeric forms under the influence of light, making them valuable in various applications such as smart materials, molecular electronics, and sensors .

Preparation Methods

The synthesis of 7’-Nitrospiro[cyclopropane-1,3’-indoline]-2’-one typically involves the following steps:

Chemical Reactions Analysis

7’-Nitrospiro[cyclopropane-1,3’-indoline]-2’-one undergoes various chemical reactions, including:

Common reagents used in these reactions include UV light sources for photoisomerization and heating elements for thermal reactions. The major products formed are the isomeric forms of the compound, namely the spirocyclic and merocyanine forms.

Mechanism of Action

The mechanism of action of 7’-Nitrospiro[cyclopropane-1,3’-indoline]-2’-one involves its ability to undergo photoisomerization. When exposed to UV light, the compound switches from its spirocyclic form to the merocyanine form. This process involves the breaking and forming of bonds within the molecule, leading to a change in its electronic structure and properties . The reverse process can be induced by heating or exposure to visible light .

Comparison with Similar Compounds

7’-Nitrospiro[cyclopropane-1,3’-indoline]-2’-one is unique due to its specific structural features and photochromic properties. Similar compounds include:

The uniqueness of 7’-Nitrospiro[cyclopropane-1,3’-indoline]-2’-one lies in its specific combination of a cyclopropane ring and an indoline moiety, which imparts distinct photochromic properties and reactivity.

Properties

IUPAC Name

7-nitrospiro[1H-indole-3,1'-cyclopropane]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c13-9-10(4-5-10)6-2-1-3-7(12(14)15)8(6)11-9/h1-3H,4-5H2,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJNHPFQNNJDKGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12C3=C(C(=CC=C3)[N+](=O)[O-])NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.